R(-)-Norapomorphine hydrobromide

Pharmacokinetics Dopamine Agonist Brain Penetration

R(-)-Norapomorphine hydrobromide (CAS 115017-61-3) is a chiral aporphine alkaloid derivative that functions as a dopamine receptor agonist, with notable selectivity for D2-like receptors. It is widely utilized as a key intermediate and labeling precursor for the synthesis of positron emission tomography (PET) radioligands, including [11C]apomorphine and [11C]N-propylnorapomorphine.

Molecular Formula C16H16BrNO2
Molecular Weight 334.21 g/mol
Cat. No. B2682675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR(-)-Norapomorphine hydrobromide
Molecular FormulaC16H16BrNO2
Molecular Weight334.21 g/mol
Structural Identifiers
SMILESC1CNC2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O.Br
InChIInChI=1S/C16H15NO2.BrH/c18-13-5-4-10-8-12-14-9(6-7-17-12)2-1-3-11(14)15(10)16(13)19;/h1-5,12,17-19H,6-8H2;1H/t12-;/m1./s1
InChIKeySKTWZBLODKWJOU-UTONKHPSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





R(-)-Norapomorphine Hydrobromide Procurement Guide: Dopamine Receptor Agonist and PET Precursor


R(-)-Norapomorphine hydrobromide (CAS 115017-61-3) is a chiral aporphine alkaloid derivative that functions as a dopamine receptor agonist, with notable selectivity for D2-like receptors [1]. It is widely utilized as a key intermediate and labeling precursor for the synthesis of positron emission tomography (PET) radioligands, including [11C]apomorphine and [11C]N-propylnorapomorphine [2]. The compound is supplied as a hydrobromide salt, typically as a light grey to dark green solid, and is distributed through specialized chemical supply programs for neuroscience research [1].

Critical Procurement Distinctions for R(-)-Norapomorphine Hydrobromide


Substitution with seemingly similar dopamine agonists such as apomorphine or N-propylnorapomorphine (NPA) is not scientifically valid due to marked differences in brain penetration, pharmacokinetic half-life, and suitability as a radiolabeling precursor. R(-)-Norapomorphine exhibits a 94% lower brain content-based potency compared to apomorphine and an 85% lower potency than NPA in mouse models [1]. Additionally, its 20-minute half-life in mice is significantly shorter than apomorphine's 47 minutes, which directly impacts experimental design for acute studies [1]. Most critically, the free secondary amine of norapomorphine enables direct N-alkylation with [11C]methyl iodide or [11C]propionyl chloride, a synthetic route unavailable to the tertiary amine of apomorphine [2]. These quantitative pharmacokinetic and synthetic divergences necessitate precise compound selection.

Quantitative Differentiation of R(-)-Norapomorphine Hydrobromide Against Closest Analogs


Brain Content-Based Potency: 94% Lower Than Apomorphine in Murine Model

In a comparative pharmacokinetic study in mice, R(-)-norapomorphine demonstrated a relative brain content-based potency of 0.06, compared to apomorphine (assigned a value of 1) and N-n-propylnorapomorphine (0.39) [1]. This 16.7-fold lower brain exposure relative to apomorphine is a critical differentiator.

Pharmacokinetics Dopamine Agonist Brain Penetration

Elimination Half-Life: 57% Shorter Than Apomorphine in Mice

R(-)-Norapomorphine exhibits a terminal half-life (t1/2) of 20 minutes in mice, which is 57% shorter than the 47-minute half-life of apomorphine and 31% shorter than the 29-minute half-life of N-n-propylnorapomorphine [1]. This rapid elimination profile dictates experimental timing and dosing frequency.

Pharmacokinetics Half-Life Clearance

PET Radioligand Precursor: Enables 15% Radiochemical Yield for [11C]APO

R(-)-Norapomorphine hydrobromide is the essential precursor for synthesizing the D2 agonist PET tracer [11C]apomorphine ([11C]APO). Direct N-methylation with [11C]CH3I yields [11C]APO with a 15% decay-corrected radiochemical yield in 60 minutes [1]. This synthetic route is not feasible with apomorphine, which already contains an N-methyl group.

Radiochemistry PET Imaging Precursor

Dopamine Receptor Subtype Selectivity: Class-Level D2 Preference

Structure-activity relationship (SAR) studies of N-substituted norapomorphines demonstrate that all 11 evaluated analogues, including the parent R(-)-norapomorphine scaffold, exhibit relatively low affinity at dopamine D1 receptor sites [1]. This class-level D2 > D1 selectivity is a hallmark of the norapomorphine core, differentiating it from non-selective agonists.

Receptor Binding D2 Selectivity SAR

Oxidation Stability: Class-Level Resistance to Blue-Green Discoloration

Apomorphine is notoriously labile in aqueous solution, rapidly autooxidizing to colored quinone products. In contrast, norapomorphines are reported to form diketones rather than the red-shifted, blue-green discoloration characteristic of apomorphine degradation [1]. This differential oxidation pathway may reduce false-positive hits in high-throughput screening assays.

Chemical Stability Autooxidation Storage

Optimal Application Scenarios for R(-)-Norapomorphine Hydrobromide Based on Verified Evidence


Radiosynthesis of [11C]APO and [11C]NPA for D2 Receptor PET Imaging

R(-)-Norapomorphine hydrobromide is the indispensable starting material for the production of 11C-labeled D2 agonist radioligands. The free secondary amine allows direct N-alkylation with [11C]CH3I or [11C]propionyl chloride, achieving radiochemical yields of 15% for [11C]APO [1] and 2.5% for [11C]NPA [2]. Apomorphine cannot be used for these syntheses. PET centers and radiochemistry facilities must procure this specific precursor to enable D2 agonist imaging studies.

Acute Pharmacological Studies Requiring Short-Acting D2 Agonism

With a brain half-life of only 20 minutes in mice—57% shorter than apomorphine [1]—norapomorphine is ideal for experiments demanding rapid onset and swift clearance of dopaminergic stimulation. This profile minimizes carryover effects in crossover behavioral designs and allows precise temporal control of receptor activation. Researchers studying acute motor responses or reward pathway dynamics should select norapomorphine over longer-acting analogs.

Structure-Activity Relationship (SAR) Exploration of Aporphine Scaffolds

As the unsubstituted parent amine of the norapomorphine class, this compound serves as the baseline reference for systematic N-alkyl substitution studies. SAR investigations have established that N-substituent properties (electronic, steric, lipophilic) profoundly modulate D2 affinity and agonist activity [1]. Medicinal chemistry programs developing biased D2 ligands or optimizing brain penetration require norapomorphine as the comparator core scaffold.

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